1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine
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Overview
Description
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is a complex organic compound that features a combination of furan, triazolo, pyridazin, and piperazine moieties
Mechanism of Action
Target of Action
Compounds containing similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
For instance, indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For example, indole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability .
Result of Action
Compounds with similar structures have demonstrated various biological activities, suggesting that they may have significant molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown antibacterial and antifungal activity
Cellular Effects
Similar compounds have shown to influence cell function . They have been observed to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the furan-2-carbonyl intermediate: This can be achieved by reacting furan-2-carboxylic acid with a suitable reagent like thionyl chloride to form furan-2-carbonyl chloride.
Synthesis of the triazolo[4,3-b]pyridazin intermediate: This involves the cyclization of appropriate precursors under specific conditions, such as using hydrazine derivatives and nitriles.
Coupling of intermediates: The furan-2-carbonyl chloride is then reacted with the triazolo[4,3-b]pyridazin intermediate in the presence of a base to form the desired compound.
Final piperazine substitution: The final step involves the substitution of the piperazine ring at the appropriate position to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the above synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction conditions to optimize the yield.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The compound can be reduced to modify the triazolo[4,3-b]pyridazin ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced triazolo[4,3-b]pyridazin derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Material Science: Use in the development of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)-4-(pyridazin-3-yl)piperazine: Lacks the triazolo ring, making it less complex.
1-(furan-2-carbonyl)-4-(triazolo[4,3-b]pyridazin-6-yl)piperazine: Similar structure but without the additional furan ring.
Uniqueness
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This complexity can enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
furan-2-yl-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3/c25-18(14-4-2-12-27-14)23-9-7-22(8-10-23)16-6-5-15-19-20-17(24(15)21-16)13-3-1-11-26-13/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWIIGANUJZGAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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